molecular formula C16H15BrN6O4S B11370180 N-[4-(5-{[(6-bromo-1,3-benzodioxol-5-yl)methyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)-1,2,5-oxadiazol-3-yl]acetamide

N-[4-(5-{[(6-bromo-1,3-benzodioxol-5-yl)methyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)-1,2,5-oxadiazol-3-yl]acetamide

Cat. No.: B11370180
M. Wt: 467.3 g/mol
InChI Key: ITSLITRSZYJIMO-UHFFFAOYSA-N
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Description

N-[4-(5-{[(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)METHYL]SULFANYL}-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL)-1,2,5-OXADIAZOL-3-YL]ACETAMIDE is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a benzodioxole moiety, a triazole ring, and an oxadiazole ring, making it a subject of study for its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(5-{[(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)METHYL]SULFANYL}-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL)-1,2,5-OXADIAZOL-3-YL]ACETAMIDE typically involves multiple steps, including the formation of the benzodioxole moiety, the triazole ring, and the oxadiazole ring. One common method involves the use of palladium-catalyzed C-N cross-coupling reactions . The reaction conditions often include the use of solvents like toluene and bases such as cesium carbonate .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This could include the use of high-pressure reactors and continuous flow systems to ensure consistent production .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[4-(5-{[(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)METHYL]SULFANYL}-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL)-1,2,5-OXADIAZOL-3-YL]ACETAMIDE involves its interaction with various molecular targets. For instance, it may inhibit specific enzymes or proteins involved in cell proliferation, leading to cell cycle arrest and apoptosis . The compound’s unique structure allows it to interact with multiple pathways, making it a versatile agent in biological studies .

Properties

Molecular Formula

C16H15BrN6O4S

Molecular Weight

467.3 g/mol

IUPAC Name

N-[4-[5-[(6-bromo-1,3-benzodioxol-5-yl)methylsulfanyl]-4-ethyl-1,2,4-triazol-3-yl]-1,2,5-oxadiazol-3-yl]acetamide

InChI

InChI=1S/C16H15BrN6O4S/c1-3-23-15(13-14(18-8(2)24)22-27-21-13)19-20-16(23)28-6-9-4-11-12(5-10(9)17)26-7-25-11/h4-5H,3,6-7H2,1-2H3,(H,18,22,24)

InChI Key

ITSLITRSZYJIMO-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NN=C1SCC2=CC3=C(C=C2Br)OCO3)C4=NON=C4NC(=O)C

Origin of Product

United States

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